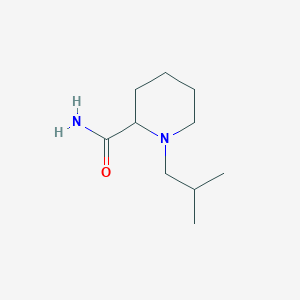

1-Isobutylpiperidine-2-carboxamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H20N2O |

|---|---|

Molecular Weight |

184.28 g/mol |

IUPAC Name |

1-(2-methylpropyl)piperidine-2-carboxamide |

InChI |

InChI=1S/C10H20N2O/c1-8(2)7-12-6-4-3-5-9(12)10(11)13/h8-9H,3-7H2,1-2H3,(H2,11,13) |

InChI Key |

GBJOCHZMMXHBIC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CN1CCCCC1C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 1 Isobutylpiperidine 2 Carboxamide

Retrosynthetic Analysis and Key Precursors

A retrosynthetic analysis of 1-Isobutylpiperidine-2-carboxamide logically deconstructs the molecule into feasible starting materials. The primary disconnections are at the amide bond and the N-isobutyl bond.

Amide Bond Disconnection: Cleavage of the C(O)-N bond of the carboxamide group suggests a piperidine-2-carboxylic acid derivative and an ammonia (B1221849) source as immediate precursors.

N-Alkyl Bond Disconnection: Breaking the bond between the piperidine (B6355638) nitrogen and the isobutyl group points to piperidine-2-carboxamide (B12353) and an isobutyl electrophile (e.g., isobutyl bromide) or isobutyraldehyde (B47883) for reductive amination.

Following these pathways, the key precursors for the synthesis of 1-Isobutylpiperidine-2-carboxamide are identified as:

Piperidine-2-carboxylic acid (Pipecolic acid): This serves as the foundational scaffold containing the necessary piperidine ring and the C2-carboxyl group.

Piperidine-2-carboxamide (Isonipecotamide): A crucial intermediate, itself derivable from pipecolic acid. nih.govsigmaaldrich.com

An Isobutylating Agent: This can be an isobutyl halide (like isobutyl bromide) for direct alkylation or isobutyraldehyde for reductive amination. orgsyn.orgfiveable.me

Ammonia: Required for the formation of the primary carboxamide.

Classical and Contemporary Synthetic Routes to Piperidine Carboxamides

The synthesis of the target compound can be approached by constructing the piperidine carboxamide core and then introducing the N-isobutyl group, or by functionalizing a pre-formed N-isobutyl piperidine.

Amide Bond Formation Strategies

The conversion of a carboxylic acid to a primary carboxamide is a fundamental transformation in organic synthesis. jocpr.com For the synthesis of piperidine-2-carboxamide from piperidine-2-carboxylic acid, several methods are available. A common approach involves the activation of the carboxylic acid with a coupling agent, followed by reaction with ammonia. jocpr.com

Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often used with an additive such as 4-dimethylaminopyridine (B28879) (DMAP). jocpr.comnih.govacgpubs.org These reagents facilitate the formation of an active ester intermediate that readily reacts with an amine.

Table 1: Comparison of Common Amide Coupling Agents

| Coupling Agent | Additive | Typical Solvent | Key Features |

|---|---|---|---|

| EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | DMAP, HOBt | DCM, DMF | Water-soluble urea (B33335) byproduct, facilitating easier purification. nih.govacgpubs.org |

| DCC (N,N'-Dicyclohexylcarbodiimide) | DMAP | DCM, THF | Highly efficient but forms an insoluble dicyclohexylurea (DCU) byproduct that can complicate purification. jocpr.com |

| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | DIPEA | DMF, NMP | Highly effective for hindered amino acids and reduces racemization. |

| CDI (Carbonyldiimidazole) | None | THF, DCM | Forms a reactive acylimidazolide intermediate; byproducts are gaseous (CO2) and water-soluble (imidazole). |

Cyclization Reactions for Piperidine Ring Construction

The piperidine ring is a ubiquitous scaffold in natural products and pharmaceuticals, and numerous methods for its synthesis have been developed. nih.gov These methods generally involve the formation of the heterocyclic ring through intramolecular cyclization.

Key strategies include:

Hydrogenation of Pyridine (B92270) Derivatives: The reduction of substituted pyridines is a direct route to the corresponding piperidines. This can be achieved using various catalytic systems, including heterogeneous catalysts like rhodium on carbon (Rh/C) or ruthenium-based complexes under hydrogen pressure. organic-chemistry.org

Intramolecular Reductive Amination: Cyclization of δ-amino aldehydes or ketones provides a powerful method for constructing the piperidine ring. nih.gov

Aza-Diels-Alder Reaction: A [4+2] cycloaddition between an imine (dienophile) and a diene can form a tetrahydropyridine, which can then be reduced to a piperidine. This approach offers good control over stereochemistry. nih.gov

Radical Cyclization: Radical-mediated cyclization of unsaturated amines, often initiated by radical initiators like AIBN with tributyltin hydride, can form the piperidine ring. acs.orgacs.org

Table 2: Overview of Piperidine Ring Synthesis Methods

| Method | Precursor Type | Catalyst/Reagent | Advantages | Reference |

|---|---|---|---|---|

| Pyridine Hydrogenation | Substituted Pyridines | Rh/C, RuCl₃, Iridium complexes | Direct, atom-economical. | nih.govorganic-chemistry.org |

| Reductive Amination | δ-Amino Aldehydes/Ketones | NaBH(OAc)₃, H₂/Pd-C | Mild conditions, broad functional group tolerance. | nih.gov |

| Aza-Diels-Alder | Imines, Dienes | Lewis Acids, Organocatalysts | Excellent stereocontrol, convergent. | nih.gov |

| Radical Cyclization | Unsaturated Amines/Amides | Bu₃SnH, AIBN | Effective for complex, substituted systems. | acs.orgacs.org |

Isobutyl Group Introduction Methodologies

Once piperidine-2-carboxamide is obtained, the final step is the introduction of the isobutyl group onto the piperidine nitrogen. The isobutyl group is a branched alkyl substituent with the formula -CH₂CH(CH₃)₂. fiveable.medoubtnut.com

Common methods for N-alkylation include:

Direct Alkylation: This involves the reaction of piperidine-2-carboxamide with an isobutyl halide, such as isobutyl bromide or isobutyl iodide, in the presence of a base (e.g., K₂CO₃, Et₃N) to neutralize the hydrohalic acid byproduct. orgsyn.org

Reductive Amination: A two-step or one-pot reaction where piperidine-2-carboxamide reacts with isobutyraldehyde to form an intermediate iminium ion, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).

Table 3: Comparison of N-Isobutylation Methods

| Method | Reagents | Conditions | Advantages/Disadvantages |

|---|---|---|---|

| Direct Alkylation | Isobutyl bromide, K₂CO₃ | DMF or ACN, heat | Simple reagents; risk of over-alkylation (quaternary salt formation). |

| Reductive Amination | Isobutyraldehyde, NaBH(OAc)₃ | DCE or MeOH, room temp | Milder conditions, high selectivity, less risk of over-alkylation. |

Stereoselective Synthesis Approaches for Chiral Analogs

The C2 carbon of 1-isobutylpiperidine-2-carboxamide is a chiral center. Therefore, controlling the stereochemistry at this position is crucial for producing enantiomerically pure compounds. Stereoselective synthesis can be achieved by using chiral starting materials, such as (R)- or (S)-pipecolic acid, or by employing asymmetric catalytic methods.

Asymmetric Catalysis in Piperidine Synthesis

Asymmetric catalysis offers an efficient way to generate chiral piperidine derivatives with high enantioselectivity. snnu.edu.cnacs.org These methods often involve the use of a chiral catalyst to control the stereochemical outcome of the ring-forming or functionalization step.

Notable approaches include:

Rhodium-Catalyzed Asymmetric Hydrogenation: The hydrogenation of N-activated pyridinium (B92312) salts or enamides using chiral rhodium-phosphine complexes can yield highly enantioenriched piperidines. nih.gov

Rhodium-Catalyzed [2+2+2] Cycloaddition: This method can construct polysubstituted piperidine rings from an alkyne, alkene, and isocyanate with high enantioselectivity using a chiral rhodium(I) catalyst. nih.gov

Organocatalytic Annulation: Chiral amines or phosphoric acids can catalyze [4+2] annulation reactions, such as the reaction between imines and allenes, to produce functionalized piperidines with excellent stereoselectivity. nih.govrsc.org

Catalytic Asymmetric Deprotonation: The deprotonation of an N-protected pyrrolidine (B122466) using a chiral base, followed by ring expansion, can lead to chiral β-hydroxy piperidines. acs.org

Table 4: Examples of Asymmetric Catalysis in Piperidine Synthesis

| Catalyst System | Reaction Type | Substrate | Stereoselectivity | Reference |

|---|---|---|---|---|

| Rh₂(R-TPPTTL)₄ | C-H Functionalization | N-Bs-piperidine | up to 22:1 d.r., 76% ee | nih.gov |

| Rh-catalyzed | Reductive Heck Reaction | Phenyl pyridine-1(2H)-carboxylate | High yield and excellent enantioselectivity | snnu.edu.cn |

| Rhodium(I) / Chiral Ligand | [2+2+2] Cycloaddition | Alkenylisocyanates and alkynes | Good yields and high enantioselectivities | nih.gov |

| Chiral Phosphepine | [4 + 2] Annulation | Imines and allenes | Very good stereoselectivity | acs.orgnih.gov |

Chiral Auxiliary-Mediated Transformations

Achieving stereochemical control is paramount in the synthesis of chiral molecules like 1-Isobutylpiperidine-2-carboxamide, as different enantiomers can exhibit distinct pharmacological profiles. Chiral auxiliary-mediated transformations are a cornerstone of asymmetric synthesis, enabling the preparation of enantiomerically pure compounds.

One effective strategy involves the use of chiral resolving agents, which are a type of chiral auxiliary, to separate enantiomers from a racemic mixture. For the synthesis of structurally related N-alkylated piperidine-2-carboxamides, such as the local anesthetic levobupivacaine (B138063), a common approach starts with a racemic intermediate like (R,S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide. researchgate.netmdpi.com This racemic amide is then treated with a chiral acid, such as L-(–)-dibenzoyl tartaric acid, in a suitable solvent system like isopropanol (B130326) and water. researchgate.netmdpi.comnih.gov This results in the formation of diastereomeric salts, which exhibit different solubilities and can be separated by fractional crystallization. After separation, the desired enantiomer of the salt is treated with a base to remove the chiral auxiliary, yielding the enantiomerically pure piperidine-2-carboxamide intermediate. nih.gov This intermediate can then be N-alkylated to produce the final chiral product.

Alternative approaches employ chiral auxiliaries that are covalently bonded to the substrate to direct the stereochemical outcome of a specific reaction. For instance, a chiral auxiliary could be attached to the piperidine nitrogen or as part of the amide group. This auxiliary would then sterically hinder one face of the molecule, forcing an incoming reagent to attack from the less hindered face, thus creating the desired stereocenter. Following the reaction, the auxiliary is cleaved to yield the chiral product. Such strategies are integral to asymmetric syntheses of complex molecules and are applicable to the piperidine scaffold. researchgate.net

Modular Synthesis Techniques for Library Generation

Modular synthesis provides a powerful framework for rapidly generating collections of related molecules, known as chemical libraries. rsc.org This approach views the target molecule as being composed of distinct building blocks, or modules, which can be varied to create structural diversity. For 1-Isobutylpiperidine-2-carboxamide, the key modules are the piperidine-2-carboxamide core, the N-isobutyl group, and any potential substituents on the piperidine ring.

The synthesis of the piperidine core itself can be achieved through various methods, including the catalytic hydrogenation of substituted pyridine precursors. mdma.chnih.gov By starting with different substituted pyridines, a variety of piperidine cores with diverse substitution patterns can be generated. These core structures can then be subjected to N-alkylation with an isobutyl halide (or other alkylating agents) and subsequent amidation to complete the synthesis. This modularity allows for systematic exploration of the chemical space around the parent compound.

Solid-phase synthesis (SPS) is a highly efficient modular technique for generating libraries of compounds by anchoring a starting material to an insoluble polymer resin and performing sequential chemical reactions. mdma.ch This methodology simplifies purification, as excess reagents and by-products are simply washed away after each step.

A potential solid-phase synthesis of a 1-Isobutylpiperidine-2-carboxamide derivative library could proceed as follows:

Anchoring: A suitable piperidine-2-carboxylic acid derivative is attached to a solid support resin.

N-Alkylation: The secondary amine on the resin-bound piperidine is alkylated using isobutyl bromide or a related electrophile.

Amide Formation: The carboxylic acid function is activated and reacted with a diverse set of amines to generate a library of amides.

Cleavage: The final products are cleaved from the resin, yielding the library of 1-Isobutylpiperidine-2-carboxamide derivatives.

This approach facilitates the rapid and parallel synthesis of hundreds or thousands of distinct compounds for biological screening. nih.gov

Combinatorial chemistry leverages modular synthesis principles to produce large, diverse libraries of compounds in a systematic and efficient manner. nih.gov By applying combinatorial strategies to the 1-Isobutylpiperidine-2-carboxamide scaffold, a vast chemical space can be explored to identify derivatives with enhanced properties.

A combinatorial library can be generated by varying the three main modular components:

The Piperidine Core: Utilizing a collection of piperidine-2-carboxylic acids with different substituents at positions 3, 4, 5, or 6.

The N-Alkyl Group: Employing a variety of alkyl halides in the N-alkylation step instead of only isobutyl bromide.

The Amide Group: Reacting the piperidine-2-carboxylic acid intermediate with a large library of primary or secondary amines.

By combining, for example, 10 different piperidine cores, 10 different alkylating agents, and 100 different amines, a library of 10,000 unique compounds can be theoretically generated. This "libraries from libraries" approach is a powerful engine for drug discovery. nih.gov

Functional Group Interconversions and Post-Synthetic Modification

Functional group interconversion (FGI) refers to the transformation of one functional group into another on an existing molecular scaffold. solubilityofthings.comcompoundchem.com These modifications are crucial for fine-tuning the properties of a lead compound. Once 1-Isobutylpiperidine-2-carboxamide or a derivative is synthesized, FGI can be used to introduce new functionalities.

Key potential transformations on this scaffold include:

Amide to Nitrile: The primary carboxamide group (-CONH₂) can be dehydrated to a nitrile (-C≡N) using dehydrating agents such as phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or phosphoryl chloride (POCl₃). researchgate.netvanderbilt.edu

Amide to Amine: The carboxamide can be reduced to a primary amine (-CH₂NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄). scribd.com

Modifications on the Piperidine Ring: If the piperidine ring bears other functional groups, they can be readily transformed. For example, a hydroxyl group (-OH) can be converted into a good leaving group like a tosylate or mesylate, which can then be displaced by various nucleophiles. vanderbilt.eduub.edu An alcohol can also be converted to an alkyl halide. ub.edu

N-Dealkylation: While challenging, the N-isobutyl group could potentially be cleaved and replaced with other substituents, offering another route to diversification.

These post-synthetic modifications allow chemists to systematically alter the structure of the lead compound to optimize its biological activity and pharmacokinetic properties.

Isotopic Labeling for Mechanistic and Preclinical Studies

Isotopic labeling, the replacement of an atom with one of its isotopes, is an indispensable tool in chemical and pharmaceutical research. nih.gov Common isotopes used include deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). Labeling 1-Isobutylpiperidine-2-carboxamide can provide critical insights into its mechanism of action, metabolic fate, and pharmacokinetics.

Mechanistic Studies: Local anesthetics, a class to which N-alkylated piperidine-2-carboxamides belong, function by blocking voltage-gated sodium channels. nih.govnih.gov Isotopic labeling can help probe the interactions between the drug and the ion channel. For instance, synthesizing N-monodeuteriomethyl (N-CH₂D) piperidines allows for specialized Nuclear Magnetic Resonance (NMR) studies to investigate molecular dynamics and interactions in solution. nih.gov

Metabolic and Pharmacokinetic Studies: A primary metabolic pathway for related local anesthetics like ropivacaine (B1680718) is N-dealkylation. mdpi.com Synthesizing 1-Isobutylpiperidine-2-carboxamide with deuterium atoms on the isobutyl group (e.g., creating a -d7 isotopologue similar to Ropivacaine-d7) can significantly alter the rate of metabolism. medchemexpress.com The carbon-deuterium bond is stronger than the carbon-hydrogen bond, leading to a kinetic isotope effect that can slow down metabolism at that site. By comparing the pharmacokinetic profiles of the labeled and unlabeled compounds, researchers can precisely identify metabolic pathways and quantify their importance. medchemexpress.com Furthermore, isotopically labeled compounds serve as essential internal standards for quantitative bioanalysis by mass spectrometry during drug development. google.com

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Design Principles for Structural Modification

The rational design of analogues of 1-Isobutylpiperidine-2-carboxamide involves established medicinal chemistry strategies aimed at optimizing activity, selectivity, and pharmacokinetic properties.

Scaffold hopping is a prominent strategy in drug design that involves replacing the central core of a molecule with a structurally different scaffold while preserving its biological activity. uniroma1.itnih.gov This approach is used to discover novel chemical entities that may offer improved properties or a more favorable intellectual property position. uniroma1.itbiosolveit.de For the piperidine-2-carboxamide (B12353) class, the piperidine (B6355638) ring itself can be considered a scaffold.

Bioisosteric replacement, a related concept, focuses on substituting a part of the molecule with a chemical group that retains similar physical and chemical properties, thereby maintaining the desired biological activity. A notable example within this chemical family is the replacement of the piperidine ring in the local anesthetic Bupivacaine (B1668057) with a 1-azaspiro[3.3]heptane scaffold. researchgate.net This modification aimed to create a novel analogue with potentially improved properties. In a comparative study, the 1-azaspiro[3.3]heptane analogue demonstrated similar solubility and lipophilicity to its piperidine counterpart and was shown to be more metabolically stable than a related 2-azaspiro[3.3]heptane isomer. researchgate.net The resulting Bupivacaine analogue, incorporating this novel scaffold, exhibited significant anesthetic activity, validating the use of this bioisosteric replacement strategy. researchgate.net

The three-dimensional conformation of the piperidine ring and the orientation of its substituents are critical determinants of biological activity. For piperidine rings with a substituent at the C-2 position, an axial orientation is often preferred. blumberginstitute.org The stereochemistry at the C-2 chiral center significantly influences the potency of these compounds as local anesthetics.

Studies on the stereoisomers of Bupivacaine (R- and S-Bupivacaine) illustrate this principle clearly. The relative potency of the enantiomers in inhibiting neuronal sodium channels is dependent on the state of the channel. nih.gov For instance, when the cell membrane is hyperpolarized (resting state), the S-isomer is more potent, whereas the R-isomer is more potent when the membrane is depolarized (open or inactivated state). nih.gov This demonstrates that the specific three-dimensional arrangement of the molecule dictates the effectiveness of its interaction with the biological target. Furthermore, the mechanism of action can involve complex interactions; Bupivacaine has been shown to act as an open-channel blocker, a mechanism that is inherently sensitive to the molecule's conformation and ability to access its binding site within the channel pore. nih.gov

Systematic Exploration of Substituent Effects

Systematic modifications of the different parts of the 1-Isobutylpiperidine-2-carboxamide structure provide insight into which chemical features are essential for activity and how they modulate the compound's properties.

The N-alkyl group is a key determinant of both the potency and the physicochemical properties of piperidine-2-carboxamide derivatives. The nature of this substituent directly impacts lipophilicity and basicity (pKa), which in turn affect the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Research on analogues of the local anesthetics Ropivacaine (B1680718) (N-propyl) and Levobupivacaine (B138063) (N-butyl) has shown that modifications to the N-alkyl chain can modulate these properties. nih.gov For example, introducing fluorine atoms into the N-alkyl side chain systematically decreases the basicity of the piperidine nitrogen. nih.gov This change in pKa can alter the ratio of charged to uncharged molecules at physiological pH, influencing membrane permeability and interaction with the ion channel target. Lipophilicity, a critical factor for local anesthetic potency and duration, is also heavily influenced by the N-alkyl group. Generally, increasing the length of the alkyl chain increases lipophilicity, which often correlates with greater potency and a longer duration of action. The substitution of a straight-chain n-butyl group (as in Bupivacaine) with a branched isobutyl group (as in 1-Isobutylpiperidine-2-carboxamide) would be expected to alter lipophilicity and the molecule's steric profile, potentially affecting its binding affinity and metabolic stability.

| N-1 Substituent | Example Compound | Relative Lipophilicity | Expected Impact on Potency | Expected Impact on Duration |

|---|---|---|---|---|

| n-Propyl | Ropivacaine | Lower | Lower than Bupivacaine | Shorter than Bupivacaine |

| n-Butyl | Bupivacaine | Higher | Higher than Ropivacaine | Longer than Ropivacaine |

| Isobutyl | 1-Isobutylpiperidine-2-carboxamide | Similar to n-butyl | Potentially similar to Bupivacaine, but branching may affect binding | Potentially similar to Bupivacaine |

Modifications in this region can have significant effects. Structure-activity relationship studies on related heterocyclic amide compounds show that the electronic nature of the aromatic ring is important. dndi.org For instance, electron-rich aromatic systems are often preferred over electron-deficient ones. dndi.org Replacing the amide bond with a bioisostere, such as an ester or a ketone, would drastically alter the molecule's hydrogen bonding capability and conformational flexibility, likely leading to a loss of activity. Similarly, changing the substitution pattern on the aromatic ring can affect the molecule's conformation and its ability to fit optimally into the receptor binding pocket.

This section refers to modifications of the N-1 alkyl substituent itself. Altering the structure of the isobutyl group can fine-tune the molecule's physicochemical properties. The branching in the isobutyl group, compared to the linear n-butyl group of Bupivacaine, already represents a significant structural change that can influence metabolic pathways by altering the accessibility of sites for enzymatic oxidation.

Rationalizing Observed SAR Data

Correlation of Structural Features with Biological Potency

The chemical structure of local anesthetics generally consists of three components: a lipophilic aromatic group, an intermediate linkage (ester or amide), and a hydrophilic amine group. nih.gov For the piperidine-2-carboxamide class, the potency and duration of action are significantly influenced by the nature of the alkyl substituent on the piperidine nitrogen.

A comparative analysis of N-alkyl-2',6'-dimethylphenyl-piperidine-2-carboxamides, such as Mepivacaine, Ropivacaine, and Bupivacaine, reveals a clear trend. Increasing the length and size of the N-alkyl chain generally enhances the lipid solubility and protein binding of the molecule. squarespace.com This increased lipophilicity is directly correlated with a higher anesthetic potency. For instance, replacing the N-methyl group of Mepivacaine with an N-propyl group (Ropivacaine) or an N-butyl group (Bupivacaine) results in compounds with a longer duration of action. nih.gov The N-isobutyl group of 1-isobutylpiperidine-2-carboxamide fits within this paradigm, suggesting a high intrinsic potency. Ropivacaine, for example, is less lipophilic than bupivacaine, which contributes to a lower potential for toxicity and a more selective sensory blockade over motor function. nih.govnih.gov

The vasoconstriction potency of these amino-amide local anesthetics also shows a strong correlation with their lipid solubility. nih.gov A study on isolated rat aorta demonstrated a potency order of levobupivacaine > ropivacaine > lidocaine (B1675312) > mepivacaine, which directly mirrors the order of their lipid solubility (octanol/buffer partition coefficient). nih.gov

Interactive Table 1: Physicochemical Properties and Potency of Amino-Amide Local Anesthetics

| Compound | N-Alkyl Group | pKa researchgate.net | Octanol/Buffer Partition Coefficient nih.gov | Relative Potency (Vasoconstriction ED50) nih.gov |

| Mepivacaine | Methyl | 7.6 | 1.3 | Lowest |

| Lidocaine | Diethyl (on acetamide) | 7.9 | 2.9 | Low |

| Ropivacaine | Propyl | 8.1 | 3.3 | High |

| Levobupivacaine | Butyl | 8.1 | 4.3 | Highest |

Note: This table showcases representative data for structurally related, clinically used local anesthetics to illustrate the SAR principles applicable to the 1-isobutylpiperidine-2-carboxamide scaffold.

Influence of Ring Conformation on Ligand-Target Recognition

The piperidine ring is not a static, flat structure; it exists predominantly in a flexible chair conformation. mdpi.com The orientation of the substituents on this ring—whether they are in an axial or equatorial position—can profoundly impact how the ligand binds to its biological target, such as a voltage-gated sodium channel. mdpi.com

Conformational analysis studies on piperidine analogs reveal that multiple low-energy conformations can exist in equilibrium. researchgate.net The specific conformation adopted upon binding to a receptor is crucial for optimal interaction. For instance, in studies of piperidine derivatives binding to the dopamine (B1211576) transporter, the relative orientation of key pharmacophoric elements, dictated by the ring's conformation, determines selectivity and affinity. researchgate.net Similarly, for local anesthetics, the piperidine ring helps to correctly orient the hydrophilic amine and the lipophilic portion of the molecule within the binding site of the sodium channel. nih.gov Molecular docking studies have confirmed that the piperidine moiety of related compounds fits into specific hydrophobic pockets of their target proteins. mdpi.comnih.gov The flexibility of the piperidine ring allows it to adapt its conformation to maximize these favorable interactions, highlighting the importance of conformational freedom in ligand-target recognition. mdpi.com

Computational Approaches to SAR Analysis

Computational chemistry provides powerful tools to quantify and predict the relationship between a molecule's structure and its biological activity, guiding the rational design of new and improved compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies aim to build mathematical models that correlate the physicochemical properties of a series of compounds with their biological activities. acs.org For amino-amide local anesthetics, a key physicochemical property governing potency is lipophilicity, often expressed as the octanol/buffer partition coefficient. nih.gov

A notable QSAR study established a strong negative correlation between the concentration required to produce 50% of the maximum vasoconstriction effect (ED50) and the octanol/buffer partition coefficient of local anesthetics like levobupivacaine, ropivacaine, and mepivacaine. nih.gov The resulting regression analysis demonstrated that lipid solubility is the primary determinant of vasoconstriction potency for these compounds. nih.gov Such models are invaluable for predicting the potency of new analogs, including derivatives of 1-isobutylpiperidine-2-carboxamide, before their synthesis, thereby streamlining the drug discovery process.

Interactive Table 2: QSAR Data for Local Anesthetic-Induced Vasoconstriction

| Local Anesthetic | Log (Octanol/Buffer Partition Coefficient) | Log (ED50 for Vasoconstriction, M) |

| Mepivacaine | 2.14 | -2.59 |

| Lidocaine | 2.62 | -3.19 |

| Ropivacaine | 2.90 | -4.30 |

| Levobupivacaine | 3.41 | -4.66 |

Data adapted from Sung et al. (2012), showing the correlation between lipophilicity and vasoconstrictor potency. nih.gov

Pharmacophore Generation and Screening

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. nih.gov For local anesthetics that act as sodium channel blockers, a well-established pharmacophore consists of:

An aromatic ring that engages in hydrophobic interactions. nih.gov

An intermediate chain with a hydrogen bond acceptor (like the carbonyl oxygen of the amide). nih.gov

A hydrophilic, ionizable amine group (the piperidine nitrogen), which is protonated at physiological pH and is crucial for binding within the sodium channel pore. nih.gov

Pharmacophore models derived from known active compounds like lidocaine can be used as 3D queries to screen virtual libraries for new potential sodium channel blockers. researchgate.net More advanced, dynamic pharmacophore models can be generated from molecular dynamics simulations, capturing the crucial interactions between the ligand and the receptor over time. nih.gov These models provide a detailed understanding of the binding mode and can explain the non-selectivity of certain channel blockers, guiding the design of more specific agents. nih.gov The 1-isobutylpiperidine-2-carboxamide scaffold, when appropriately substituted with an aromatic group, fits this pharmacophore model perfectly, explaining its utility as a basis for designing potent local anesthetics.

No Publicly Available Research Data Found for 1-Isobutylpiperidine-2-carboxamide

Despite a comprehensive search of scientific databases and public domain resources, no specific in vitro research data was identified for the chemical compound 1-Isobutylpiperidine-2-carboxamide.

Efforts to locate information regarding the molecular interactions and biological target identification of 1-Isobutylpiperidine-2-carboxamide, as requested, were unsuccessful. This includes a lack of available data on:

Ligand-Protein Binding Characterization (In Vitro): No studies detailing receptor binding assays (such as competitive radioligand binding), enzyme inhibition assays, or ion channel modulation for this specific compound could be found.

Identification of Specific Biological Targets: There is no publicly available information on the screening of 1-Isobutylpiperidine-2-carboxamide against diverse target panels or any target deconvolution strategies employed for this molecule.

While searches did yield information on related compounds containing a piperidine-2-carboxamide core structure, such as the local anesthetics Ropivacaine and Levobupivacaine, these molecules possess different N-alkyl substituents and exhibit distinct pharmacological profiles. For instance, Ropivacaine is (S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide, and its primary mechanism of action involves the blockade of voltage-gated sodium channels. However, due to the structural differences, this information cannot be extrapolated to accurately describe the biological activity of 1-Isobutylpiperidine-2-carboxamide.

Similarly, general information on the methodologies of receptor binding assays and enzyme kinetics was retrieved, but this does not substitute for specific experimental data on the compound .

Without any available scientific literature detailing the in vitro pharmacological properties of 1-Isobutylpiperidine-2-carboxamide, it is not possible to generate the requested scientific article. The absence of data prevents a meaningful discussion of its molecular interactions and biological targets. Further research and publication of findings in peer-reviewed journals would be necessary to enable a scientific discourse on this particular compound.

Molecular Interactions and Biological Target Identification

Elucidation of Mechanism of Action (Molecular/Cellular Level)

The mechanism of action for local anesthetics in the piperidine-2-carboxamide (B12353) class is primarily through the blockade of voltage-gated ion channels in neuronal membranes. This action prevents the generation and conduction of nerve impulses.

The primary signaling pathway inhibited by related local anesthetics like Levobupivacaine (B138063) and Ropivacaine (B1680718) is the propagation of action potentials along nerve fibers. drugbank.comnih.govdrugbank.comontosight.ainih.govpediatriconcall.com This is not a classical signaling pathway involving secondary messengers but rather the direct inhibition of electrical signaling.

Inhibition of Sodium Ion Influx: The core mechanism is the reversible blockade of voltage-gated sodium channels. drugbank.comnih.govontosight.ainih.govpediatriconcall.commusechem.com By binding to the intracellular portion of these channels, the influx of sodium ions into the neuron is inhibited, which is a critical step for membrane depolarization. drugbank.comontosight.ainih.govpatsnap.com This action increases the threshold for electrical excitation and slows the rate of rise of the action potential, ultimately preventing its propagation. drugbank.compediatriconcall.com

Investigations into the specific signaling pathways would involve electrophysiological studies to measure the effect on ion channel currents and downstream cellular processes affected by the cessation of neuronal firing.

To assess the engagement of a compound like 1-Isobutylpiperidine-2-carboxamide with its putative target (voltage-gated ion channels), several cellular assays would be essential.

Patch-Clamp Electrophysiology: This is the gold standard technique for studying ion channel function. Whole-cell patch-clamp recordings on cultured neurons or cells expressing specific ion channel subtypes would allow for the direct measurement of the inhibitory effects of the compound on sodium and potassium currents. Key parameters to be determined would include the half-maximal inhibitory concentration (IC50) and the kinetics of channel blockade (e.g., use-dependency, voltage-dependency).

Fluorescent Imaging Assays: High-throughput screening (HTS) can be facilitated by using fluorescent dyes that are sensitive to changes in membrane potential or intracellular ion concentrations. These assays allow for the rapid screening of compound libraries to identify those that modulate ion channel activity.

Radioligand Binding Assays: These assays would be used to determine the binding affinity and specificity of the compound for its target receptor. A radiolabeled version of the compound or a known ligand for the target channel would be used to quantify the binding characteristics in membrane preparations.

A hypothetical cellular assay development workflow is outlined in the table below.

| Assay Type | Cell Line/System | Measured Parameter | Purpose |

| Whole-Cell Patch-Clamp | Dorsal Root Ganglion (DRG) Neurons | Sodium and Potassium Currents | To characterize the inhibitory effect on native voltage-gated ion channels. |

| Automated Patch-Clamp | HEK293 cells expressing specific Nav or Kv channel subtypes | Ion Channel Currents | High-throughput characterization of channel subtype selectivity. |

| Membrane Potential-Sensing Dye Assay | Cultured Neuronal Cell Line (e.g., SH-SY5Y) | Changes in Fluorescence | To screen for compounds that alter membrane potential, indicative of ion channel modulation. |

| Radioligand Binding Assay | Rat brain membrane preparations | Displacement of a known radiolabeled ligand | To determine the binding affinity (Ki) and specificity for the target channel. |

Understanding the physical interaction between the compound and its target ion channel is crucial for rational drug design and optimization.

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM): These structural biology techniques are used to determine the high-resolution three-dimensional structure of the ligand-target complex. This information can reveal the precise binding site and the conformational changes induced in the channel upon ligand binding.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide information about the structure and dynamics of both the ligand and the target protein in solution. It can be used to map the binding interface and study the conformational dynamics of the complex.

Isothermal Titration Calorimetry (ITC): ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event. It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Surface Plasmon Resonance (SPR): SPR is a label-free technique used to measure the kinetics of binding and dissociation between a ligand and a target protein immobilized on a sensor surface. This provides real-time information on the association (kon) and dissociation (koff) rate constants.

The data from these biophysical methods provide a comprehensive understanding of the molecular recognition events that govern the compound's mechanism of action.

A summary of biophysical techniques and their potential application is provided in the table below.

| Technique | Information Obtained | Relevance to Mechanism of Action |

| X-ray Crystallography / Cryo-EM | High-resolution 3D structure of the ligand-channel complex | Defines the precise binding site and conformational changes, guiding structure-activity relationship (SAR) studies. |

| NMR Spectroscopy | Ligand-protein interactions and conformational dynamics | Maps the binding interface and characterizes the dynamic nature of the interaction. |

| Isothermal Titration Calorimetry (ITC) | Binding affinity (Kd), stoichiometry, enthalpy (ΔH), and entropy (ΔS) | Provides a complete thermodynamic signature of the binding event, revealing the driving forces of the interaction. |

| Surface Plasmon Resonance (SPR) | Association (kon) and dissociation (koff) rate constants | Quantifies the kinetics of the ligand-target interaction, which relates to the onset and duration of action. |

Preclinical Pharmacological Evaluation in Vitro and Non Human in Vivo Models

In Vitro Bioactivity Assessment

To determine the biological effects of a compound at the cellular and molecular level, a series of in vitro tests are conducted.

No specific cell-based functional assay data for 1-Isobutylpiperidine-2-carboxamide has been reported. These assays would typically involve exposing various cultured cell lines to the compound to observe a functional response, such as cell proliferation, inhibition, or changes in specific cellular pathways.

There is no published information on the biochemical activity profile of 1-Isobutylpiperidine-2-carboxamide. This type of study would assess the compound's interaction with specific molecular targets, such as enzymes or receptors, to determine its potency and selectivity. For example, studies on other piperidine (B6355638) carboxamide derivatives have evaluated their inhibitory activity against enzymes like calpain. nih.gov

Metabolic Stability and Biotransformation Studies (In Vitro, Non-Human)

These studies are crucial for predicting how a compound will be processed in the body.

There is no specific data on the microsomal stability of 1-Isobutylpiperidine-2-carboxamide. This analysis is typically performed by incubating the compound with liver microsomes from species like rats or mice. The rate at which the compound is degraded is measured over time to predict its metabolic clearance in the body.

No studies identifying the major non-human metabolites of 1-Isobutylpiperidine-2-carboxamide are available. This process would involve treating the compound with liver microsomes or hepatocytes and then using analytical techniques like liquid chromatography-mass spectrometry (LC-MS) to identify the structure of the resulting metabolic products. Common metabolic reactions for similar compounds can include hydroxylation and amide hydrolysis. nih.gov

Pharmacokinetic Assessment in Preclinical Animal Models

Pharmacokinetic studies in animals are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of a compound. There is no published pharmacokinetic data for 1-Isobutylpiperidine-2-carboxamide in any preclinical animal model. Such studies would typically involve administering the compound to animals (e.g., mice, rats) and measuring its concentration in plasma over time to determine key parameters like clearance, volume of distribution, and bioavailability.

Absorption and Distribution Studies

The initial stages of preclinical evaluation involve characterizing the absorption and distribution of a new chemical entity to understand its bioavailability and tissue penetration. For a compound like 1-Isobutylpiperidine-2-carboxamide, these studies would typically be conducted in various animal models, such as rodents and non-rodents.

Key parameters that would be investigated include the rate and extent of absorption following oral and intravenous administration. This data helps in determining the absolute bioavailability and provides insights into the compound's potential for oral delivery. Distribution studies would map the extent to which 1-Isobutylpiperidine-2-carboxamide partitions into different tissues and organs from the systemic circulation.

Table 1: Conceptual Pharmacokinetic Parameters for 1-Isobutylpiperidine-2-carboxamide in a Rodent Model

| Parameter | Route of Administration | Value (Conceptual) |

| Maximum Plasma Concentration (Cmax) | Oral | [Data not available] |

| Time to Maximum Plasma Concentration (Tmax) | Oral | [Data not available] |

| Area Under the Curve (AUC) | Oral | [Data not available] |

| Area Under the Curve (AUC) | Intravenous | [Data not available] |

| Absolute Bioavailability | Oral | [Data not available] |

| Volume of Distribution (Vd) | Intravenous | [Data not available] |

This table is for illustrative purposes only and does not represent actual experimental data.

Elimination Pathways

Understanding the elimination pathways of a drug candidate is crucial for predicting its half-life, potential for drug-drug interactions, and dosing regimen in later clinical stages. The primary routes of elimination are metabolism, primarily in the liver by cytochrome P450 enzymes, and excretion of the unchanged drug or its metabolites, typically via the kidneys or in the feces.

For 1-Isobutylpiperidine-2-carboxamide, in vitro studies using liver microsomes from different species (including human) would be conducted to identify the specific enzymes responsible for its metabolism. In vivo studies in animal models would involve analyzing urine and feces to quantify the extent of renal and biliary excretion.

Influence of Formulation on Exposure in Animal Models

Studies would be designed to compare the pharmacokinetic profiles of 1-Isobutylpiperidine-2-carboxamide in various formulations when administered to animal models. The goal is to identify a formulation that provides optimal and consistent exposure, which is essential for reliable efficacy and toxicology studies.

Efficacy Assessment in Non-Human Disease Models (Conceptual)

The following sections describe the conceptual approach to evaluating the therapeutic efficacy of a compound like 1-Isobutylpiperidine-2-carboxamide in animal models of disease.

In Vivo Proof-of-Concept Studies in Animal Models

Once a compound has shown promising activity in in vitro assays, the next step is to establish a proof-of-concept for its efficacy in vivo. This involves using well-validated animal models that are believed to be representative of a human disease state.

The design of these studies would depend on the intended therapeutic indication for 1-Isobutylpiperidine-2-carboxamide. For instance, if the compound is being investigated for its potential antihypertensive effects, a study in spontaneously hypertensive rats could be conducted. nih.gov The primary objective is to demonstrate that the compound can produce a statistically significant and biologically meaningful effect on a relevant disease biomarker or clinical endpoint in the animal model.

Dose-Response Relationship in Animal Models

Establishing a clear dose-response relationship is a fundamental aspect of preclinical efficacy testing. nih.gov These studies involve administering a range of doses of the compound to different groups of animals in a specific disease model. The goal is to characterize the relationship between the dose of 1-Isobutylpiperidine-2-carboxamide and the magnitude of the therapeutic effect.

This information is critical for selecting an appropriate dose range for further development and for understanding the compound's therapeutic window. The data generated would typically be plotted to visualize the dose-response curve and to determine key parameters such as the effective dose (ED50), which is the dose that produces 50% of the maximum response.

Table 2: Conceptual Dose-Response Data for 1-Isobutylpiperidine-2-carboxamide in an Animal Model

| Dose Group | Number of Animals | Efficacy Endpoint (Conceptual) |

| Vehicle Control | [Data not available] | [Data not available] |

| Low Dose | [Data not available] | [Data not available] |

| Mid Dose | [Data not available] | [Data not available] |

| High Dose | [Data not available] | [Data not available] |

This table is for illustrative purposes only and does not represent actual experimental data.

Computational Chemistry and Chemoinformatics in Research on 1 Isobutylpiperidine 2 Carboxamide

Molecular Modeling and Simulations

Molecular modeling and simulations are foundational tools for visualizing and predicting the behavior of molecules at an atomic level. These methods are crucial for understanding how a compound like 1-Isobutylpiperidine-2-carboxamide might interact with biological targets.

In the absence of a known 3D structure of a biological target, ligand-based drug design (LBDD) relies on the knowledge of molecules that are known to interact with it. fiveable.megardp.org This approach analyzes the chemical and structural features of active compounds to guide the discovery of new drug candidates. fiveable.me

Quantitative Structure-Activity Relationship (QSAR) is a key LBDD method that correlates the physicochemical properties of a series of compounds with their biological activities. For instance, 3D-QSAR studies on piperidine (B6355638) carboxamide derivatives have been successfully employed to develop models that predict their anti-tumor activity. arabjchem.org In one such study targeting Anaplastic Lymphoma Kinase (ALK), a Topomer CoMFA (Comparative Molecular Field Analysis) model was built for a series of 36 piperidine carboxamide derivatives. arabjchem.org This model yielded statistically significant results, indicating its predictive power. arabjchem.org

| QSAR Model Statistics for ALK Inhibitors | |

| Parameter | Value |

| q² (Cross-validated correlation coefficient) | 0.597 |

| r² (Non-cross-validated correlation coefficient) | 0.939 |

| F (F-test value) | 84.401 |

| N (Number of components) | 4 |

| SEE (Standard Error of Estimate) | 0.268 |

| Data derived from a study on piperidine carboxamide derivatives as ALK inhibitors. arabjchem.org |

Another powerful LBDD technique is pharmacophore modeling, which identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to be active at a specific target. A ligand-based pharmacophore model for a series of piperidine-3-carboxamide derivatives was developed to understand the structural requirements for inducing a senescence-like phenotype in melanoma cells. nih.gov The best-ranked hypothesis, AHPRRR.11, was successfully used to explain the structure-activity relationships within the compound series. nih.gov Such models are invaluable for guiding the rational design of new, potent analogs of 1-Isobutylpiperidine-2-carboxamide. nih.gov

When the 3D structure of the biological target is available, structure-based drug design (SBDD) becomes a powerful tool. This approach involves analyzing the interactions between a ligand and its receptor to design compounds with improved affinity and selectivity.

Molecular Docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov This method helps in understanding the binding mode and estimating the binding affinity. For example, molecular docking studies have been performed on various piperidine carboxamide derivatives to explore their binding interactions with targets like Anaplastic Lymphoma Kinase (ALK), secretory glutaminyl cyclase (sQC), and DNA. arabjchem.orgnih.govnih.gov In a study on sQC inhibitors, a piperidine-4-carboxamide compound (Cpd-41) was identified through virtual screening and its binding mode was analyzed using molecular docking, which was later confirmed by X-ray crystallography. nih.gov Similarly, docking simulations of piperine-carboximidamide hybrids into the active sites of EGFR, BRAFV600E, and CDK2 proteins have provided insights into their potential inhibitory mechanisms. nih.gov

| Compound | Target | Docking Score (kcal/mol) |

| Pyrazoline Analog 3a | B-DNA | -7.1 |

| Pyrazoline Analog 3h | B-DNA | -6.9 |

| Piperine Hybrid VIc | EGFR | -6.72 |

| Piperine Hybrid VIf | EGFR | -6.55 |

| Piperine Hybrid VIk | EGFR | -5.84 |

| Docking scores for various carboxamide-containing compounds against their respective targets. nih.govnih.gov |

Quantum Mechanical Calculations for Electronic Properties

Quantum mechanical (QM) methods, such as Density Functional Theory (DFT), are used to calculate the electronic properties of molecules with high accuracy. jksus.orgresearchgate.net These calculations provide valuable information about molecular geometry, charge distribution, orbital energies (like HOMO and LUMO), and the molecular electrostatic potential (MEP). jksus.org

For a molecule like 1-Isobutylpiperidine-2-carboxamide, DFT calculations can predict its most stable conformation and identify reactive sites. A study on a piperazine (B1678402) derivative, 1-phenylpiperazin-1,4-diium nitrate (B79036) monohydrate, utilized DFT to optimize its geometry and analyze intermolecular interactions through methods like Atoms-in-Molecules (AIM) and Natural Bond Orbital (NBO) analysis. jksus.org The MEP map generated in such studies helps in identifying nucleophilic and electrophilic regions, which are crucial for understanding and predicting hydrogen bonding and other non-covalent interactions with a biological target. jksus.org These theoretical insights are fundamental for understanding the molecule's intrinsic properties that govern its biological activity.

Advanced Chemoinformatics for Data Analysis

Chemoinformatics applies computational methods to analyze large datasets of chemical information, enabling researchers to identify promising drug candidates more efficiently.

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. sciengpub.irresearchgate.net This process can be either ligand-based or structure-based. In a ligand-based approach, one might search for molecules with structural similarity to 1-Isobutylpiperidine-2-carboxamide. In a structure-based approach, a library of compounds would be docked into the active site of a target protein.

High-throughput virtual screening, assisted by pharmacophore models, has been successfully used to identify novel inhibitors from large compound databases. nih.gov For example, a study identified a piperidine-4-carboxamide moiety as a novel inhibitor of secretory glutaminyl cyclase (sQC) by screening a large chemical library. nih.gov This approach significantly reduces the number of compounds that need to be tested experimentally, saving time and resources in the drug discovery pipeline. sciengpub.ir

Network pharmacology is a holistic approach that investigates the complex interactions between drugs, biological targets, and diseases. researchgate.net It aims to construct and analyze interaction networks to understand a drug's mechanism of action from a systems-level perspective. researchgate.net

For a compound like 1-Isobutylpiperidine-2-carboxamide, a network pharmacology study would begin by identifying its potential protein targets. These targets, along with known disease-associated genes, are then used to build a "compound-target-disease" network. Analysis of this network can reveal key biological pathways and molecular functions that the compound might modulate. For example, network pharmacology combined with molecular docking has been used to elucidate the potential mechanisms of action for traditional medicines and other compounds by identifying key targets and signaling pathways, such as the cAMP signaling pathway or neuroactive ligand-receptor interactions. researchgate.net This approach provides valuable insights into the polypharmacological effects of a compound, where it may interact with multiple targets to achieve its therapeutic effect.

Machine Learning and Artificial Intelligence in Compound Discovery

Predictive Models for Biological Activity and ADMET Properties

A crucial aspect of drug development involves understanding a compound's biological activity and its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. nih.gov Predictive models, powered by machine learning algorithms, are instrumental in forecasting these properties for novel compounds like 1-Isobutylpiperidine-2-carboxamide. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of this approach, establishing a mathematical correlation between the chemical structure of a compound and its biological activity. nih.gov For a series of related compounds, these models can predict the activity of new analogs before they are synthesized, guiding the selection of the most promising candidates. nih.gov

Similarly, predictive models for ADMET properties are essential for early-stage evaluation. nih.gov These models are trained on large datasets of known compounds and their measured properties. For 1-Isobutylpiperidine-2-carboxamide, such models could predict its likelihood of oral absorption, its distribution throughout the body, its metabolic stability, and potential toxicities. Early identification of unfavorable ADMET properties allows for structural modifications to improve the compound's drug-like characteristics. researchgate.net

Table 1: Examples of Predictive Models in Drug Discovery

| Model Type | Predicted Property | Relevance to 1-Isobutylpiperidine-2-carboxamide |

| QSAR | Biological Activity (e.g., receptor binding affinity) | Predicts the potential therapeutic efficacy. nih.gov |

| ADMET Prediction | Oral Bioavailability | Estimates the fraction of the dose that reaches systemic circulation. |

| ADMET Prediction | Blood-Brain Barrier Permeability | Predicts the ability to enter the central nervous system. nih.gov |

| ADMET Prediction | Metabolic Stability | Estimates how quickly the compound is broken down by enzymes. |

| Toxicity Prediction | hERG Inhibition | Assesses the risk of cardiac toxicity. |

This table is illustrative and based on general practices in computational drug discovery. Specific predictive models for 1-Isobutylpiperidine-2-carboxamide would require dedicated research.

Graph Neural Networks for Structure-Activity Relationships

Graph Neural Networks (GNNs) represent a significant advancement in the application of deep learning to drug discovery. nih.gov Unlike traditional QSAR models that rely on pre-defined molecular descriptors, GNNs can directly learn from the graph structure of a molecule, where atoms are nodes and bonds are edges. This allows them to capture more complex and subtle structure-activity relationships (SAR). nih.gov

In the study of 1-Isobutylpiperidine-2-carboxamide and its analogs, a GNN could be trained on a dataset of similar molecules with known activities. The network would learn to identify the specific structural features—such as the isobutyl group, the piperidine ring, and the carboxamide linkage—that are critical for biological activity. This detailed understanding of the SAR can guide the design of new, more potent, and selective compounds.

The ability of GNNs to automatically extract relevant features from molecular graphs makes them particularly powerful for exploring novel chemical space and for "de novo" drug design, where new molecular structures are generated computationally. nih.gov

Due to a lack of specific research findings on "1-Isobutylpiperidine-2-carboxamide" in the public domain, a detailed article on its specific future research directions and translational perspectives cannot be generated at this time. Scientific literature on this particular compound is not sufficiently available to fulfill the detailed requirements of the requested outline.

General information on related classes of compounds, such as piperidines and carboxamides, exists. However, providing a speculative article based on these broader categories would not be scientifically accurate or adhere to the strict focus on "1-Isobutylpiperidine-2-carboxamide" as requested. Further research on this specific chemical entity is required before a comprehensive overview of its future applications can be compiled.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Isobutylpiperidine-2-carboxamide, and how can purity be validated?

- Methodological Answer : The compound can be synthesized via one-step nucleophilic substitution or amidation reactions. For example, piperidine-2-carboxylic acid derivatives can react with isobutylamine under carbodiimide coupling conditions . Purity validation requires HPLC (≥95% purity threshold) with a C18 column (e.g., 5 µm particle size, 4.6 × 150 mm), using a gradient of 0.1% TFA in water/acetonitrile. NMR (¹H, ¹³C) in DMSO-d₆ or CDCl₃ should confirm structural integrity, with characteristic peaks for the piperidine ring (δ 1.4–2.8 ppm) and carboxamide (δ 6.5–7.5 ppm) .

Q. How should researchers design experiments to assess the compound’s basic physicochemical properties?

- Methodological Answer : Key properties include solubility (tested in DMSO, water, and ethanol via shake-flask method), logP (determined via HPLC retention time correlation), and thermal stability (TGA/DSC at 10°C/min under nitrogen). For crystallinity, perform X-ray diffraction on single crystals grown by slow evaporation from ethanol .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodological Answer : Use cell viability assays (e.g., MTT in HEK293 or HeLa cells) at concentrations of 1–100 µM. For receptor-binding studies, employ fluorescence polarization or SPR (surface plasmon resonance) with immobilized targets like GPCRs or ion channels. Include positive controls (e.g., known inhibitors) and triplicate replicates to minimize variability .

Advanced Research Questions

Q. How can conflicting results in the compound’s bioactivity across studies be systematically resolved?

- Methodological Answer : Contradictions may arise from batch-to-batch variability or assay conditions. Address this by:

- Validating purity (HPLC-MS) and salt content (ion chromatography) .

- Replicating assays under standardized conditions (e.g., identical cell lines, serum-free media).

- Conducting meta-analysis of published data to identify confounding variables (e.g., solvent effects) .

Q. What strategies optimize the synthetic yield of 1-Isobutylpiperidine-2-carboxamide for scaled-up research applications?

- Methodological Answer :

- Use AI-driven retrosynthesis tools (e.g., Reaxys or Pistachio) to identify high-yield routes .

- Optimize reaction parameters via DoE (Design of Experiments): vary temperature (40–80°C), catalyst loading (0.1–5 mol%), and solvent polarity (THF vs. DMF).

- Implement flow chemistry for improved heat/mass transfer, achieving >80% yield in continuous reactors .

Q. How can computational methods predict the compound’s metabolic stability and toxicity?

- Methodological Answer :

- Perform in silico ADMET predictions using SwissADME or ADMETLab 2.0. Focus on CYP450 metabolism (e.g., CYP3A4/2D6 inhibition) and hERG channel binding.

- Validate predictions with in vitro microsomal assays (human liver microsomes, NADPH regeneration system) and Ames test for mutagenicity .

Data Analysis & Reporting Guidelines

Q. What statistical approaches are critical for analyzing dose-response relationships in bioactivity studies?

- Methodological Answer :

- Fit data to a four-parameter logistic model (IC₅₀/EC₅₀) using nonlinear regression (GraphPad Prism).

- Report 95% confidence intervals and use ANOVA with post-hoc Tukey tests for multi-group comparisons .

Q. How should researchers document synthetic procedures to ensure reproducibility?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.